molecular formula C10H10LiN3O2 B2457142 Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197052-89-2

Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No. B2457142
CAS RN: 2197052-89-2
M. Wt: 211.15
InChI Key: GHZVHNOZVBHYQW-UHFFFAOYSA-M
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Description

“Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been established based on NMR spectroscopic data, X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of “Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” specifically .

Scientific Research Applications

GABA A Receptor Positive Allosteric Modulators

Imidazo[4,5-b]pyridines, the core structure of Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, are known to play a crucial role as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of conditions related to GABAergic neurotransmission, such as anxiety, insomnia, and certain types of epilepsy .

Proton Pump Inhibitors

Imidazo[4,5-b]pyridines have been found to act as proton pump inhibitors . This implies that they could be used in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Aromatase Inhibitors

These compounds have also been identified as aromatase inhibitors . This suggests potential use in the treatment of estrogen-sensitive cancers, such as certain forms of breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[4,5-b]pyridines have been reported to exhibit anti-inflammatory properties . This indicates potential use in the treatment of inflammatory conditions like arthritis, tendinitis, and bursitis .

Antiviral and Antimicrobial Agents

Some imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities . This suggests potential use in the treatment of various viral and bacterial infections .

Cytotoxic Agents

Certain imidazo[4,5-b]pyridines have been reported to exhibit cytotoxic activities . This indicates potential use in the treatment of various types of cancer .

properties

IUPAC Name

lithium;3-propan-2-ylimidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.Li/c1-6(2)13-8-7(4-3-5-11-8)12-9(13)10(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZVHNOZVBHYQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C2=C(C=CC=N2)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

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